molecular formula C41H69NO14 B018742 Leucomycin A13 CAS No. 78897-52-6

Leucomycin A13

Cat. No. B018742
CAS RN: 78897-52-6
M. Wt: 800 g/mol
InChI Key: CUDHGRIZNLIHBG-TYBIZVFLSA-N
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Description

Synthesis Analysis

The synthesis of leucomycin and its analogs, such as leucomycin A13, involves complex fermentation processes followed by chemical modifications to enhance their properties. Studies have explored the biosynthesis of these compounds, focusing on the origin of specific carbon atoms in the aglycone and modifications at various positions to improve antibacterial activity. For instance, the total synthesis of related macrolide antibiotics showcases the synthetic approach to these complex structures, starting from simple sugar units and building up the macrolide ring through a series of stereospecific reactions.

Molecular Structure Analysis

Leucomycin A13 shares a common structural motif with other leucomycins, which includes a 16-membered lactone ring. The structure of leucomycin A3, for example, has been elucidated through various analytical techniques, revealing a complex arrangement of glycosidic linkages, acyl groups, and a lactone ring. This structure is crucial for the compound's biological activity, with the arrangement and types of sugars attached to the lactone ring playing a significant role.

Chemical Reactions and Properties

Leucomycin A13, like other leucomycins, undergoes various chemical reactions, including oxidation and reduction, which can alter its chemical properties and biological activity. These reactions are important for the structural modification of leucomycin to produce derivatives with improved efficacy or reduced toxicity. Studies on the bioconversion of leucomycins highlight the microbial processes that can modify the antibiotic's structure, such as the transformation of leucomycin A1 to A3 in the presence of specific organic acids.

Physical Properties Analysis

The physical properties of leucomycins, including leucomycin A13, such as solubility, melting point, and crystalline structure, are influenced by their complex molecular structure. The presence of multiple hydroxyl and acyl groups within the molecule affects its interactions with solvents and other molecules, impacting its physical state and behavior in different environments.

Chemical Properties Analysis

The chemical properties of leucomycin A13 are characterized by its reactivity towards various chemical agents, stability under different conditions, and its ability to form derivatives. The functional groups present in its structure, such as aldehyde, O-acetyl, and O-methyl groups, play a key role in its chemical behavior, including its antibacterial activity. The modification of these groups can lead to significant changes in the compound's chemical properties and biological activity.

  • Ōmura, S., Ogura, H., & Hata, T. (1967). The chemistry of the leucomycins. I. Partial structure of leucomycin A3. Tetrahedron Letters (Ōmura et al., 1967).
  • Ōmura, S., Katagiri, M., & Hata, T. (1968). THE CHEMISTRY OF LEUCOMYCINS. VI. The Journal of Antibiotics (Ōmura et al., 1968).
  • Sakakibara, H., Okekawa, O., Fujiwara, T., Otani, M., & Ōmura, S. (1981). Acyl derivatives of 16-membered macrolides. I. Synthesis and biological properties of 3"-O-propionylleucomycin A5 (TMS-19-Q). The Journal of Antibiotics (Sakakibara et al., 1981).

Scientific Research Applications

  • Anti-Leukemic Drug Candidate : LFM-A13 has potential as an anti-leukemic drug, showing promise in sensitizing and promoting apoptosis in human leukemic B-cell precursors (Uckun et al., 2011).

  • Use in Hepatitis C Clinical Trials : Leucomycin A13 is a component of leucomycin A13, a drug used in clinical trials for hepatitis C (Ōmura et al., 1968).

  • Targeting Bruton's Tyrosine Kinase : LFM-A13 is a novel antileukemic agent targeting Bruton's tyrosine kinase (BTK), significantly improving chemotherapy response and survival outcome in mice challenged with BCL-1 leukemia cells (Uckun et al., 2002).

  • Activity Against Gram-Positive Bacteria and Mycoplasma : Leucomycin A13 is a macrolide antibiotic with activity against gram-positive bacteria and certain Mycoplasma strains (Rakhit & Singh, 1974).

  • Preventing Porcine Proliferative Enteropathy : Orally administered leucomycin at specific concentrations effectively prevents porcine proliferative enteropathy in experimentally infected pigs (França et al., 2010).

  • Treatment of Pulmonary Infections : Leucomycin A3 and erythromycin, widely used for treating pulmonary infections, accumulate well in the lung (Hori et al., 1979).

  • Improved Antibacterial Activities : Leucomycin A(7) derivatives have shown improved in vitro antibacterial activities against pathogens like erythromycin-resistant Streptococcus pneumoniae (Furuuchi et al., 2008).

  • Antimicrobial Agent Potential : The isolated aglycones of leucomycin-A3 show potential as antimicrobial agents (Nakagawa et al., 1976).

Future Directions

Research on Leucomycin A13 is ongoing, with recent studies focusing on the synthesis of novel leucomycin analogs . These studies aim to improve the antibiotic properties of leucomycin and to explore its potential for other therapeutic applications .

properties

IUPAC Name

[(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6S)-6-[[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-4,10-dihydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H69NO14/c1-10-11-13-18-31(46)54-39-27(5)52-33(23-41(39,6)49)55-36-26(4)53-40(35(48)34(36)42(7)8)56-37-28(19-20-43)21-24(2)29(44)17-15-12-14-16-25(3)51-32(47)22-30(45)38(37)50-9/h12,14-15,17,20,24-30,33-40,44-45,48-49H,10-11,13,16,18-19,21-23H2,1-9H3/b14-12+,17-15+/t24-,25-,26-,27+,28+,29+,30-,33+,34-,35-,36-,37+,38+,39+,40+,41-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUDHGRIZNLIHBG-TYBIZVFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)OC1C(OC(CC1(C)O)OC2C(OC(C(C2N(C)C)O)OC3C(CC(C(C=CC=CCC(OC(=O)CC(C3OC)O)C)O)C)CC=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC(=O)O[C@H]1[C@@H](O[C@H](C[C@@]1(C)O)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2N(C)C)O)O[C@H]3[C@H](C[C@H]([C@H](/C=C/C=C/C[C@H](OC(=O)C[C@H]([C@@H]3OC)O)C)O)C)CC=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H69NO14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90474630
Record name Leucomycin A13
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90474630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

800.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Leucomycin A13

CAS RN

78897-52-6
Record name Leucomycin A13
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78897-52-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Leucomycin A13
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078897526
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Leucomycin A13
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90474630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LEUCOMYCIN A13
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/248RTG654T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
S OMURA - jlc.jst.go.jp
… “ The MIC values (ug/ml) of 3"-O-isovalerylleucomycin A5 and leucomycin A13 against Bacillus … for 3"-0-isovalerylleucomycin AS and leucomycin A13 were obtained by (_)mura et al.‘/” …
Number of citations: 0 jlc.jst.go.jp
P Przybylski - Current Organic Chemistry, 2011 - ingentaconnect.com
… at O-3’’ in leucomycin A13 lead to obtaining compounds of 12 type (Fig. 7), more effective against microorganisms, resistant to other 16-membered macrolides of leucomycin type [53]. …
Number of citations: 30 www.ingentaconnect.com
S Omura, JUN MIYAZAWA, H TAKESHIMA… - The Journal of …, 1977 - jstage.jst.go.jp
… In the present paper, we describe the effect of glucose on the bioconversion of leucomycin Al (LM Al) into leucomycin As (LM As) which is the 3-O-acetyl derivative of leucomycin A13) …
Number of citations: 10 www.jstage.jst.go.jp
H TANAKA, I MORIGUCHI, S HIRONO… - Chemical and …, 1985 - jstage.jst.go.jp
… “ The MIC values (ug/ml) of 3"-O-isovalerylleucomycin A5 and leucomycin A13 against Bacillus … for 3"-0-isovalerylleucomycin A5 and leucomycin A13 were obtained by Omura et alf” …
Number of citations: 4 www.jstage.jst.go.jp
B Duarte, C Gameiro, AR Matos, A Figueiredo… - Chemosphere, 2021 - Elsevier
In recent years, the Antarctic territory has seen a rise in the number of tourists and scientists. This has led to an increase in the anthropogenic footprint in Antarctic ecosystems, namely in …
Number of citations: 29 www.sciencedirect.com
J Cai, Y Niu, H Wu, S Padhee - 2018 - digitalcommons.usf.edu
The present invention is directed to a novel class of antimicrobial agents called γ-AApeptides. The current invention provides various categories of γ-AApeptides, for example, linear γ-…
Number of citations: 0 digitalcommons.usf.edu
胡敏, 胡昌勤 - 2006 - researchgate.net
: 目的应用LC2MS 鉴定乙酰吉他霉素中组分及其水解产物. 方法以011 mol· L-1 乙酸铵溶液2 乙腈(35∶ 65) 为流动相, 采用D iamonsil C18 柱, 单四极杆质谱检测器, 电喷雾正离子扫描, 调节锥…
Number of citations: 12 www.researchgate.net

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